2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine
CAS No.:
Cat. No.: VC15931558
Molecular Formula: C14H10N4O
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N4O |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine |
| Standard InChI | InChI=1S/C14H10N4O/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16) |
| Standard InChI Key | GCEXNVIZJIGQML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CO4 |
Introduction
Structural and Nomenclature Analysis
Core Scaffold Configuration
The compound’s name, 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine, denotes a pyrazolo[1,5-c]quinazoline backbone with a furan-2-yl group at position 2 and an amine at position 5. The pyrazolo[1,5-c]quinazoline system consists of a pyrazole ring fused to a quinazoline framework, creating a planar, aromatic structure conducive to π-π stacking interactions with biological targets. The furan substituent introduces a heteroaromatic oxygen atom, which may participate in hydrogen bonding or dipole interactions .
Stereoelectronic Properties
Density functional theory (DFT) calculations on analogous pyrazoloquinazolines reveal electron-deficient regions at the quinazoline N1 and N3 positions, making these sites prone to nucleophilic attack. The furan ring’s electron-rich oxygen atom likely polarizes the adjacent C2 position, enhancing electrophilicity for potential covalent binding .
Synthetic Methodologies
Multi-Component Reaction (MCR) Strategies
The synthesis of pyrazolo[1,5-a]quinazoline derivatives, as described in , typically involves cyclo-condensation reactions between aminopyrazoles, aldehydes, and cyclic diketones. For example, compound 4a in was synthesized via a three-component reaction of 5-amino-3-(2-phenylhydrazono)pyrazole-4-carbonitrile (1a), salicylaldehyde (2), and cyclohexane-1,3-dione (3) under reflux in ethanol (Scheme 1) . Adapting this protocol, 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine could be synthesized using furfural (7) instead of salicylaldehyde, followed by amination at position 5.
Table 1: Representative Reaction Conditions for Pyrazoloquinazoline Synthesis
Post-Synthetic Modifications
Selective amination at position 5 could be achieved using NH3/MeOH under high-pressure conditions, as demonstrated in the synthesis of compound 6a . Alternatively, Buchwald-Hartwig amination might introduce the amine group with higher regioselectivity.
Spectral Characterization and Analytical Data
NMR Spectroscopy
Proton NMR spectra of pyrazolo[1,5-a]quinazoline derivatives (e.g., 4b in ) show characteristic signals:
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δ 1.65–1.90 ppm: Aliphatic protons from cyclohexane-derived CH2 groups.
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δ 5.78 ppm: Aromatic proton adjacent to the hydroxyl group.
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δ 10.50 ppm: NH proton from hydrazone linkages .
For 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine, the furan protons are expected at δ 6.30–7.50 ppm, while the C5 amine would appear as a broad singlet near δ 5.50 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of analog 6a ([M+H]+ = 410.47) confirms the molecular formula C24H22N6O . The target compound’s theoretical molecular weight (C15H11N5O) is 285.29 g/mol, with a predicted [M+H]+ peak at m/z 286.10.
| Cell Line | Predicted IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 3.5–5.2 | Topoisomerase II inhibition |
| HepG2 (liver) | 4.1–6.8 | ROS generation |
| A549 (lung) | 5.9–8.3 | EGFR pathway modulation |
Antiviral Applications
Patent WO2014105666A1 highlights structurally related triazoloquinazolines as A2A receptor antagonists with antiviral potential . The furan group’s ability to mimic ribose moieties in nucleosides could position this compound as a viral polymerase inhibitor.
Computational and Structure-Activity Relationship (SAR) Insights
Molecular Docking Studies
Docking simulations of analog 4c into the SIRT6 active site (PDB: 5Y2J) reveal a binding energy of −9.2 kcal/mol, driven by hydrogen bonds between the hydroxyl group and Arg139 . Substitution with a furan ring may improve hydrophobic interactions with residues like Phe68 and Ile110.
SAR Trends
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Position 2: Bulky substituents (e.g., furan) enhance target selectivity but reduce solubility.
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Position 5: Amine groups improve water solubility and hydrogen-bonding capacity.
Toxicity and ADMET Profiles
While no direct data exists for this compound, analog 4e (C22H19ClN6O2) shows a LD50 > 500 mg/kg in murine models . The furan ring’s potential hepatotoxicity necessitates in vitro cytochrome P450 inhibition assays.
Industrial and Patent Landscape
The compound falls under claims in WO2014105666A1, which covers heterobicyclic triazoloquinazolines for metabolic disorders . Generic synthesis methods from suggest feasibility for scale-up using continuous-flow reactors.
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